molecular formula C17H30O2 B3254934 9,12-Hexadecadienoic acid, methyl ester CAS No. 2462-80-8

9,12-Hexadecadienoic acid, methyl ester

Cat. No. B3254934
CAS RN: 2462-80-8
M. Wt: 266.4 g/mol
InChI Key: VYFSOVMGRZVLMP-UHFFFAOYSA-N
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Description

9,12-Hexadecadienoic acid, methyl ester, is a chemical compound with the formula C17H30O2 and a molecular weight of 266.4189 . It is also known by its IUPAC name, methyl (9E,12E)-hexadeca-9,12-dienoate .


Synthesis Analysis

Based on heterologous expression in Saccharomyces cerevisiae, it was found that Sk-FAD2 converted C16-20 monounsaturated fatty acids to diunsaturated fatty acids by the introduction of a second double bond at the ν + 3 position, while Sk-FAD3 recognized the ω3 position of C18 and C20 .


Molecular Structure Analysis

The molecular structure of this compound, includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 48 bonds. There are 18 non-H bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 266.4189 . The predicted density is 0.888±0.06 g/cm3 .

Scientific Research Applications

1. Oxidation Studies

9,12-Hexadecadienoic acid, methyl ester (also known as methyl linoleate) has been studied for its oxidation properties. For instance, Sehat et al. (1998) investigated the autoxidation of methyl 9,12-epoxyoctadeca-9,11-dienoate, a derivative of 9,12-Hexadecadienoic acid, identifying various oxidation products. This research contributes to understanding the stability and oxidation processes of unsaturated fatty acids, which is essential in food science and industrial applications (Sehat et al., 1998).

2. Metabolic Conversion in Cells

Nakano et al. (1999) explored the incorporation of 9,12-Hexadecadienoic acid into phospholipids in rat liver cells and its metabolic conversion. They discovered that this fatty acid can be transformed into other fatty acids through enzymatic desaturation and elongation, highlighting its metabolic significance and potential impact on cellular lipid composition (Nakano et al., 1999).

3. Antidiabetic Activity

Research by Nasution et al. (2018) demonstrated the antidiabetic activity of compounds including this compound, extracted from the peels of Artocarpus camansi Blanco fruit. This study contributes to the understanding of the potential medicinal applications of this fatty acid, especially in the context of diabetes management (Nasution et al., 2018).

4. Structural Identification in Micro-Algae

Viron et al. (2000) identified unsaturated fatty acid methyl esters, including hexadecadienoic methyl esters, from marine micro-algae. This research is crucial for understanding the composition of micro-algae and its potential applications in biotechnology and nutrition (Viron et al., 2000).

5. Involvement in Sex Pheromone Biosynthesis

Bjostad and Roelofs (1984) studied the sex pheromone gland of Bombyx mori and found it produces glycerolipids containing derivatives of 9,12-Hexadecadienoic acid. This research provides insights into the role of fatty acids in insect pheromone biosynthesis, which has implications for understanding insect behavior and developing pest control strategies (Bjostad & Roelofs, 1984).

Safety and Hazards

Safety information suggests that 9,12-Hexadecadienoic acid, methyl ester should only be used in an area equipped with a safety shower. Eyewash stations and safety showers should be close to the workstation location. Adequate ventilation is necessary, and breathing vapours or spray mist should be avoided. Contact with eyes, skin, and clothing should be avoided, and repeated exposure should be avoided .

properties

IUPAC Name

methyl hexadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9H,3-4,7,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSOVMGRZVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947519
Record name Methyl hexadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2462-80-8
Record name Methyl hexadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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